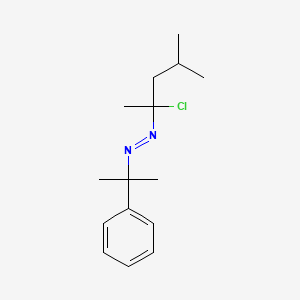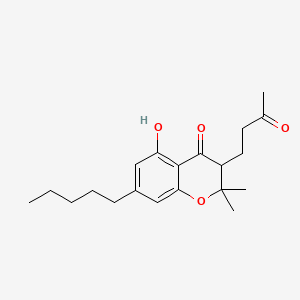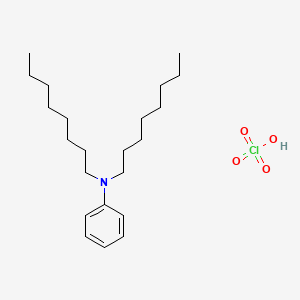
N,N-dioctylaniline;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctylaniline;perchloric acid is a compound formed by the combination of N,N-dioctylaniline and perchloric acid N,N-Dioctylaniline is an organic compound with the formula C22H39N, while perchloric acid is a mineral acid with the formula HClO4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N,N-dioctylaniline typically involves the alkylation of aniline with octyl halides under basic conditions. The reaction can be represented as follows:
C6H5NH2+2C8H17X→C6H5N(C8H17)2+2HX
where X is a halide such as chlorine or bromine.
For the preparation of N,N-dioctylaniline;perchloric acid, N,N-dioctylaniline is reacted with perchloric acid. The reaction is typically carried out in a non-aqueous solvent such as glacial acetic acid to ensure complete reaction and to avoid hydrolysis of perchloric acid .
Industrial Production Methods
Industrial production of N,N-dioctylaniline involves large-scale alkylation processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure complete conversion of aniline to N,N-dioctylaniline. The resulting product is then purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dioctylaniline;perchloric acid undergoes various chemical reactions, including:
Acid-Base Reactions: As a weak base, N,N-dioctylaniline can react with strong acids like perchloric acid to form salts.
Oxidation: N,N-Dioctylaniline can be oxidized to form corresponding N-oxides.
Substitution: The aromatic ring of N,N-dioctylaniline can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N,N-Dioctylaniline N-oxide.
Substitution: Brominated or nitrated derivatives of N,N-dioctylaniline.
Wissenschaftliche Forschungsanwendungen
N,N-Dioctylaniline;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of N,N-dioctylaniline;perchloric acid involves its interaction with molecular targets through acid-base reactions and electrophilic substitution. The perchloric acid component acts as a strong acid, facilitating protonation and subsequent reactions. The N,N-dioctylaniline component can interact with various substrates through its aromatic ring and alkyl chains, enabling a range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: Similar structure but with methyl groups instead of octyl groups.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of octyl groups.
N,N-Dibutylaniline: Similar structure but with butyl groups instead of octyl groups.
Uniqueness
N,N-Dioctylaniline;perchloric acid is unique due to the presence of long alkyl chains (octyl groups) which impart distinct physical and chemical properties. These long chains increase the hydrophobicity and influence the compound’s solubility and reactivity compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
59157-26-5 |
|---|---|
Molekularformel |
C22H40ClNO4 |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
N,N-dioctylaniline;perchloric acid |
InChI |
InChI=1S/C22H39N.ClHO4/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2;2-1(3,4)5/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
SGOXQZMNUVHEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



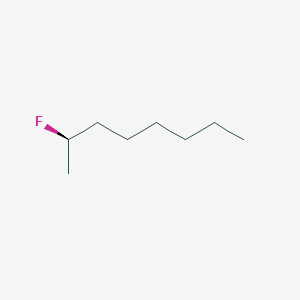
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
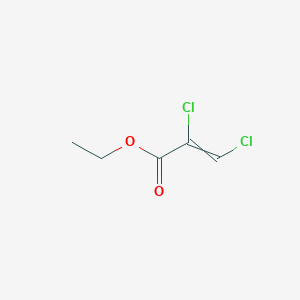

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
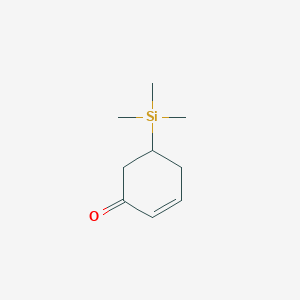
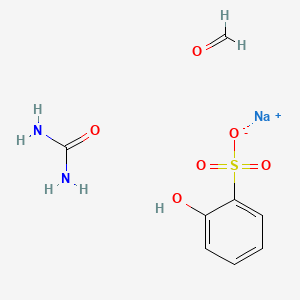
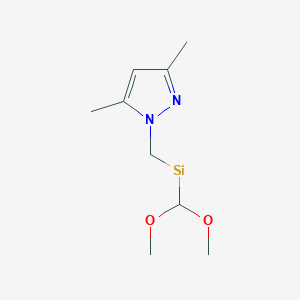
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
